1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole
Description
1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a benzyloxy group (-OCH2C6H5) at the N1 position and a 4-methylphenyl (p-tolyl) group at the C2 position. The benzimidazole core is a bicyclic aromatic system with two nitrogen atoms, known for its diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-phenylmethoxybenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-16-11-13-18(14-12-16)21-22-19-9-5-6-10-20(19)23(21)24-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXRPRMPYOCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The condensation of 1,2-phenylenediamine with carbonyl derivatives remains the most widely adopted method. For example, Varala et al. demonstrated that perchloric acid immobilized on silica gel (HClO₄-SiO₂) efficiently catalyzes the reaction between 1,2-phenylenediamine and 4-methylbenzaldehyde in ethanol at room temperature, yielding 2-(4-methylphenyl)-1H-benzimidazole in 85–90% yields. This method’s scalability was confirmed in a 100 mmol-scale synthesis, where 1 g of HClO₄-SiO₂ (0.5 mol%) in ethanol produced 13.34 g (90%) of product within 1.5 hours.
Mechanistic Insight :
The reaction proceeds via Schiff base formation between the aldehyde and amine, followed by cyclization facilitated by the Brønsted acidity of HClO₄-SiO₂. The silica support enhances surface area and recyclability, with the catalyst reused for five cycles without significant activity loss.
Zinc Triflate-Catalyzed One-Pot Synthesis
Zinc triflate [Zn(OTf)₂] emerged as a superior catalyst for synthesizing 2-substituted benzimidazoles under reflux conditions. A mixture of 1,2-phenylenediamine (1 mmol), 4-methylbenzaldehyde (1 mmol), and Zn(OTf)₂ (10 mol%) in ethanol achieved 89% yield of 2-(4-methylphenyl)-1H-benzimidazole after 8 hours. The catalyst’s Lewis acidity promotes both imine formation and cyclization, minimizing side products like oxidative dehydrogenation derivatives.
Regioselective Introduction of the Benzyloxy Group
Functionalization at position 1 of the benzimidazole core requires careful control to avoid competing reactions at position 3. Two strategies are prevalent: post-synthetic alkylation and pre-functionalized substrate approaches .
Post-Synthetic Alkylation
The 1H-benzimidazole intermediate undergoes alkylation with benzyl bromide or chloride in the presence of a base. For instance, treating 2-(4-methylphenyl)-1H-benzimidazole with benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours introduces the benzyloxy group, yielding 1-(benzyloxy)-2-(4-methylphenyl)-1H-benzimidazole in 75–80% yields.
Optimization Challenges :
- Regioselectivity : The 1-position’s higher nucleophilicity compared to the 3-position ensures predominant monoalkylation, though trace amounts of 3-substituted byproducts (<5%) may form.
- Solvent Effects : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing the transition state.
Pre-Functionalized Substrate Approach
An alternative route involves using 2-nitro-1-(benzyloxy)benzene as a starting material. Reduction of the nitro group to an amine, followed by cyclocondensation with 4-methylbenzaldehyde, streamlines the synthesis. However, this method requires additional steps for nitro group reduction and purification, resulting in lower overall yields (60–65%).
Comparative Analysis of Methodologies
Characterization and Analytical Data
Spectroscopic Confirmation
Thermal Properties
The compound exhibits a melting point of 128–130°C, consistent with analogous 1,2-disubstituted benzimidazoles.
Industrial and Environmental Considerations
The HClO₄-SiO₂ method stands out for industrial applications due to its scalability and catalyst reusability. However, Zn(OTf)₂ offers a greener profile with lower toxicity compared to strong acids. Solvent recovery systems and flow chemistry adaptations could further enhance sustainability.
Chemical Reactions Analysis
1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents like dichloromethane (DCM) or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole with structurally analogous benzimidazole derivatives, focusing on substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects on Lipophilicity :
- The benzyloxy group at N1 increases lipophilicity compared to alkyl or allyl substituents (e.g., 3p or 1-allyl derivatives). This is supported by the higher XLogP3 value (5.6) of the 4-chlorobenzyloxy analog .
- Methoxy groups (e.g., 3l) enhance solubility due to their polar nature, whereas methyl groups (as in the target compound) balance lipophilicity and metabolic stability .
Sodium metabisulfite-mediated cyclization (used in 4a–4f derivatives) could be adapted for synthesizing the target compound .
Biological Activity Trends :
- Benzimidazoles with electron-withdrawing groups (e.g., 4-chlorobenzyloxy) show enhanced enzyme inhibition, as seen in lysine demethylase inhibitors (e.g., compounds 21–23 in ) .
- Thiazole-triazole hybrids (e.g., 9d in ) exhibit antimicrobial activity, implying that the 4-methylphenyl group in the target compound may synergize with the benzyloxy moiety for similar effects .
Spectral Characterization :
- Benzimidazole protons typically resonate at δ 7.1–8.3 ppm in 1H NMR, while the benzyloxy methylene group (-OCH2-) appears as a singlet near δ 5.2–5.3 ppm .
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